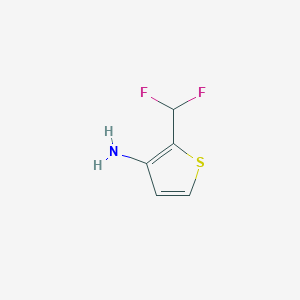
2-(Difluoromethyl)thiophen-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)thiophen-3-amine is a chemical compound characterized by the presence of a thiophene ring, a difluoromethyl group, and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)thiophen-3-amine typically involves the following steps:
Amination: The amine group is introduced through amination reactions, often using ammonia or primary amines under specific conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale difluoromethylation and amination processes, ensuring the efficient and safe handling of reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Difluoromethyl)thiophen-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the difluoromethyl or amine groups can yield a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Thiophene-3-one derivatives.
Reduction Products: Thiophene-3-amine derivatives.
Substitution Products: Difluoromethyl-substituted thiophenes and amines.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)thiophen-3-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: Its unique properties make it valuable in the production of advanced materials and chemicals.
Wirkmechanismus
The mechanism by which 2-(Difluoromethyl)thiophen-3-amine exerts its effects involves interactions with molecular targets and pathways. The difluoromethyl group can influence the electronic properties of the thiophene ring, affecting its reactivity and binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethyl)thiophen-3-amine is unique due to its combination of difluoromethyl and amine groups on a thiophene ring. Similar compounds include:
2-(Trifluoromethyl)thiophen-3-amine: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
2-(Difluoromethyl)pyridine-3-amine: Similar amine group but with a pyridine ring instead of thiophene.
These compounds differ in their electronic properties and reactivity, making this compound distinct in its applications and behavior.
Eigenschaften
IUPAC Name |
2-(difluoromethyl)thiophen-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2NS/c6-5(7)4-3(8)1-2-9-4/h1-2,5H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFPWVXJJVCKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1N)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














